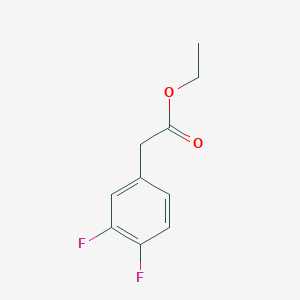

Ethyl 2-(3,4-difluorophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVYMQOKFNCQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459778 | |

| Record name | Ethyl 2-(3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129409-55-8 | |

| Record name | Ethyl 3,4-difluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129409-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3,4-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3,4 Difluorophenyl Acetate

Established Synthetic Routes and Transformations

Established methods for synthesizing Ethyl 2-(3,4-difluorophenyl)acetate primarily involve classical organic reactions, including direct esterification, alongside modern strategies like C-H activation and multi-component reactions.

Esterification Reactions

The most direct and conventional method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid. This reaction involves heating 3,4-difluorophenylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is reversible, and to drive the equilibrium towards the product, the ester is often distilled off as it forms.

An alternative approach for carrying out the esterification under milder conditions involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Comparison of Esterification Methods

| Method | Reagents | Catalyst | Conditions | Key Features |

|---|---|---|---|---|

| Fischer Esterification | 3,4-Difluorophenylacetic acid, Ethanol | Concentrated H₂SO₄ | Heat/Reflux | Reversible; product removal drives reaction. |

| DCC Coupling | 3,4-Difluorophenylacetic acid, Ethanol | DCC, DMAP | Room Temperature | Milder conditions; avoids strong acids. |

Carbon-Hydrogen (C-H) Activation Strategies

Modern synthetic chemistry increasingly relies on carbon-hydrogen (C-H) activation to form carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While specific literature detailing the direct C-H activation of 1,2-difluorobenzene (B135520) to produce this compound is not prominent, the principles of this methodology suggest a viable, albeit theoretical, pathway.

This strategy would theoretically involve the direct coupling of 1,2-difluorobenzene with a reagent that can provide the acetate (B1210297) moiety. Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are essential for mediating such transformations. nih.govthieme-connect.de The reaction would proceed via the activation of a C-H bond on the difluorobenzene ring by the metal center, followed by the formation of a new carbon-carbon bond with an appropriate coupling partner, such as an ethyl acetate equivalent. This approach avoids the separate synthesis of 3,4-difluorophenylacetic acid.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer significant efficiency in chemical synthesis. nih.gov Although a specific MCR for the direct synthesis of this compound is not widely documented, a hypothetical MCR could be designed.

Such a reaction could conceivably involve the one-pot combination of a 3,4-difluorophenyl precursor, a source for the two-carbon acetyl group, and ethanol. For instance, a variation of the Biginelli or Hantzsch reactions, which are classic MCRs, could potentially be adapted. nih.govnih.gov This strategy would streamline the synthesis into a single, efficient step, reducing waste and simplifying the purification process compared to multi-step sequences. rug.nlscispace.com

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of this compound, with various methods employing transition metals and named reactions to facilitate its construction.

Transition Metal-Catalyzed Processes (e.g., Iridium(III)-catalyzed alkylation)

Transition metal-catalyzed reactions, particularly those involving C-H functionalization, represent a powerful tool for aromatic substitution. Iridium(III) catalysts have emerged as effective for enantioselective C-H functionalization. A potential route to this compound could involve the Iridium(III)-catalyzed C-H alkylation of 1,2-difluorobenzene.

In this theoretical process, an Iridium(III) complex would selectively activate a C-H bond on the aromatic ring. This activated species would then react with an ethyl acetate precursor, such as ethyl diazoacetate, to form the desired product. The choice of ligands on the iridium center would be crucial for controlling the reaction's efficiency and regioselectivity.

Table 2: Features of a Hypothetical Ir(III)-Catalyzed Alkylation

| Feature | Description |

|---|---|

| Catalyst | Iridium(III) complex with specialized ligands. |

| Substrates | 1,2-Difluorobenzene and an ethyl acetate synthon (e.g., ethyl diazoacetate). |

| Mechanism | C-H activation of the aromatic ring followed by carbene insertion or alkylation. |

| Advantages | High atom economy; potential for enantioselectivity with chiral ligands. |

Named Reactions in its Preparation

Classic named reactions in organic chemistry provide established frameworks for constructing the core structure of this compound, typically by first synthesizing an intermediate which is then converted to the final product.

Blaise Reaction

The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org If 3,4-difluorobenzonitrile (B1296988) were reacted with ethyl bromoacetate, the initial product would be a β-enamino ester. Subsequent hydrolysis of this intermediate with an acid would yield Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, which is a β-ketoester, not the target compound this compound. wikipedia.orgorganic-chemistry.org Therefore, the Blaise reaction does not directly produce the desired phenylacetate (B1230308) but rather a related ketone that would require further reduction steps to remove the carbonyl group.

Knoevenagel Condensation

The Knoevenagel condensation provides a more plausible, albeit multi-step, route to the target molecule. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. thermofisher.com A viable synthetic sequence begins with the Knoevenagel condensation of 3,4-difluorobenzaldehyde (B20872) with diethyl malonate, catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgamazonaws.com This yields an unsaturated intermediate, diethyl 2-(3,4-difluorobenzylidene)malonate.

Subsequent catalytic hydrogenation of the carbon-carbon double bond would produce diethyl 2-(3,4-difluorobenzyl)malonate. The final steps would involve the saponification of one of the ester groups followed by decarboxylation to yield 3,4-difluorophenylacetic acid, which is then esterified with ethanol to give the final product, this compound. The Doebner modification of the Knoevenagel condensation, which uses pyridine and can lead to decarboxylation in the same step, is also a relevant variant. wikipedia.org

Table 3: Knoevenagel Condensation Route Summary

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | 3,4-Difluorobenzaldehyde, Diethyl malonate, Piperidine | Diethyl 2-(3,4-difluorobenzylidene)malonate |

| 2 | Hydrogenation | H₂, Pd/C | Diethyl 2-(3,4-difluorobenzyl)malonate |

| 3 | Saponification & Decarboxylation | KOH, then H₃O⁺, Heat | 3,4-Difluorophenylacetic acid |

| 4 | Esterification | Ethanol, H₂SO₄ | This compound |

Palladium-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation represents a sophisticated strategy for the construction of three-membered rings, a structural motif of significant interest in medicinal chemistry. researchgate.net While direct palladium-catalyzed cyclopropanation to form this compound is not the standard route, analogous reactions provide a conceptual framework. The synthesis could be envisioned through a multi-step process beginning with a palladium-catalyzed reaction to form a cyclopropyl (B3062369) ring attached to the 3,4-difluorophenyl core.

One potential pathway involves the use of vinyl cyclopropanes in a palladium-catalyzed formal [3+2]-cycloaddition reaction. nih.gov A more direct conceptual approach would be the cyclopropanation of a 3,4-difluorostyrene (B50085) derivative. Strategies for the palladium-catalyzed cyclopropanation of aryl sulfonates have been developed, offering a versatile method for creating cyclopropane (B1198618) products with wide functional group compatibility. researchgate.net For instance, a reaction could be designed starting from a derivative of 3,4-difluorophenol. This method's power is demonstrated through its applicability in one-pot and large-scale experiments, as well as in late-stage functionalization of complex molecules. researchgate.net

Another relevant palladium-catalyzed method involves the C-H activation and annulation of 1,3-dicarbonyl compounds with alkenes, which can lead to cyclopropane derivatives. rsc.org This highlights palladium's versatility in forging carbon-carbon bonds necessary for ring formation.

Green Chemistry Principles in Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijpsr.comiolcp.com This involves innovations in catalytic processes, solvent selection, and reaction design.

Biocatalytic Transformations (e.g., Ketoreductase-mediated reductions)

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. magtech.com.cn Ketoreductases (KREDs), in particular, are powerful tools for the stereoselective synthesis of chiral alcohols, which can be key intermediates. nih.gov

For the synthesis of chiral precursors to this compound, a relevant biocatalytic transformation is the dynamic reductive kinetic resolution (DYRKR) of an α-fluoro-β-keto ester. alaska.edu Commercially available KRED enzymes can reduce racemic α-fluoro-β-keto esters to yield specific diastereomers of α-fluoro-β-hydroxy esters in high enantiomeric and diastereomeric excess. nih.govalaska.edu For example, specific ketoreductases can be selected to produce either the syn or anti diastereomer of a desired hydroxy ester, which can then be further processed to the target chiral phenylacetic acid derivative. alaska.edu

Ene reductases (EREDs) also represent a valuable class of enzymes for green synthesis. They can catalyze the asymmetric reduction of α-fluoroenoates to provide enantioenriched α-fluoroesters, demonstrating high yield and selectivity. chemrxiv.orgchemrxiv.org

Table 1: Examples of Biocatalytic Reductions for Chiral Intermediate Synthesis

| Enzyme Class | Substrate Type | Product Type | Key Advantage | Source(s) |

|---|---|---|---|---|

| Ketoreductase (KRED) | Racemic α-fluoro-β-keto esters | Enantio- and diastereomerically pure α-fluoro-β-hydroxy esters | High stereoselectivity, access to all four stereoisomers. | nih.govalaska.edu |

| Ene Reductase (ERED) | α-fluoroenones / α-fluoroenoates | Enantioenriched fluoroalkanes / α-fluoroesters | High yield and selectivity for C=C bond reduction. | chemrxiv.orgchemrxiv.org |

Solvent-Free or Environmentally Benign Solvent Systems (e.g., Ionic Liquids, Water-based systems)

The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) are being replaced by safer and more sustainable alternatives.

Water-based systems are highly attractive due to water's non-toxic, non-flammable, and inexpensive nature. One-pot syntheses of various heterocyclic compounds have been successfully demonstrated in aqueous media, often using organo-catalysts. researchgate.net These reactions benefit from simplified work-up procedures and reduced environmental impact. unimi.it

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. rushim.rue-bookshelf.de ILs can act as both solvents and catalysts, and their properties can be tuned by modifying the cation and anion. rushim.ru They have been successfully used in the synthesis of thin-film composite membranes, replacing conventional organic solvents like hexane (B92381). nih.gov

Solvent-free reactions , where the reactants themselves form the reaction medium, represent an ideal green chemistry scenario. rsc.org These reactions, often assisted by microwave irradiation or catalysts, can lead to higher efficiency, shorter reaction times, and the elimination of solvent waste. ijpsr.com Ethyl acetate itself is considered an environmentally friendly solvent with a favorable safety and disposal profile. iolcp.comsu.se

One-Pot Synthetic Protocols

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. su.se These protocols streamline synthetic processes, saving time, energy, and materials.

The synthesis of various heterocyclic compounds, which share synthetic principles with aryl-acetic acid derivatives, has been achieved through multi-component, one-pot reactions. researchgate.netrsc.org For example, the Biginelli reaction to produce dihydropyrimidinones can be performed as a three-component, one-pot condensation under solvent-free conditions. ijpsr.com Similarly, 1-aryl-3-trifluoromethylpyrazoles can be synthesized in a one-pot protocol from readily available starting materials. nih.gov These examples demonstrate the feasibility of developing a one-pot synthesis for this compound, potentially combining arylation and esterification steps.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. sciepub.com By directly heating the reactants, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. mdpi.com

Esterification reactions, which are central to the synthesis of this compound, are particularly well-suited for microwave assistance. sciepub.com The direct esterification of aryl and alkyl carboxylic acids with alcohols can be efficiently catalyzed by various agents under microwave irradiation, achieving significant reductions in reaction time compared to conventional heating. mdpi.com For instance, the use of N-fluorobenzenesulfonimide (NFSi) as a catalyst under microwave conditions provides a rapid and efficient method for ester synthesis. mdpi.com Microwave technology has also been applied to the synthesis of α-aryl malonates, which are key intermediates for various important compounds. arabjchem.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | sciepub.commdpi.com |

| Energy Consumption | High | Low | mdpi.com |

| Yield | Moderate (often equilibrium-limited) | High (can drive reaction to completion) | sciepub.com |

Stereoselective Synthetic Approaches (e.g., Enantioselective Bioreductions leading to chiral intermediates)

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule.

Enantioselective bioreductions are a cornerstone of stereoselective synthesis. As detailed in section 2.3.1, enzymes like ketoreductases and ene reductases can produce chiral intermediates with very high enantiomeric excess. nih.govalaska.educhemrxiv.org For example, the asymmetric bioreduction of a suitable ketone precursor can yield a chiral alcohol. magtech.com.cn This chiral alcohol, such as (R)- or (S)-2-(3,4-difluorophenyl)-2-hydroxyethanoate, would be a key chiral building block. The reduction of a keto group to a hydroxyl group is a common strategy for introducing a chiral center. nih.gov

Beyond bioreductions, other stereoselective methods can be employed. This includes the use of chiral catalysts in fluorination reactions to introduce fluorine asymmetrically onto a molecule. figshare.comnih.gov For instance, chiral N-fluoroaryl aziridines can be synthesized with high enantioselectivity through catalytic aziridination of alkenes. nih.gov These chiral building blocks can then be used in further synthetic steps. The goal of these approaches is to control the three-dimensional arrangement of atoms, leading to a single desired enantiomer of the final product.

Considerations for Synthetic Yield and Process Efficiency

The economic viability and industrial-scale production of this compound are heavily dependent on the optimization of the synthetic process to achieve high yields and operational efficiency. Key considerations include the choice of starting materials, the synthetic route to the intermediate 2-(3,4-difluorophenyl)acetic acid, and the conditions of the final esterification step.

A common route to phenylacetic acids involves the Willgerodt-Kindler reaction, which converts aryl ketones into the corresponding thioamides, followed by hydrolysis. For instance, the reaction of acetophenone (B1666503) with an amine and sulfur can produce phenylacetic acid thioamides in yields ranging from 62-90%, which can then be hydrolyzed to the carboxylic acid. scispace.com The efficiency of this multi-step process is influenced by reaction conditions such as temperature, reaction time, and the molar ratios of the reactants. scispace.com

Another viable pathway starts from a substituted benzaldehyde, such as 3,4-difluorobenzaldehyde. This can be converted to (E)-3-(3,4-difluorophenyl)-2-propenoic acid, which then undergoes further reactions. google.com The initial condensation reaction is a critical step where yield can be optimized.

Furthermore, the carbonylation of benzyl (B1604629) halides presents a direct route to phenylacetic acids. For example, 2,3-difluoro benzyl chloride can be converted to 2,3-difluorophenylacetic acid with a reported yield of 89.6% under optimized conditions using a cobalt tetracarbonyl salt as a catalyst. google.com This method's efficiency is sensitive to the choice of solvent and catalyst. google.com

Once 2-(3,4-difluorophenyl)acetic acid is obtained, the final step is esterification with ethanol. The Fischer esterification is a common method where the carboxylic acid is reacted with an excess of alcohol in the presence of an acid catalyst. The reaction is an equilibrium, and to drive it towards the product side for a higher yield, the removal of water is crucial.

The table below illustrates how different synthetic strategies and conditions can impact the yield of related phenylacetic acid derivatives, providing insights into potential optimization for the synthesis of 2-(3,4-difluorophenyl)acetic acid.

| Starting Material | Product | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,3-difluoro toluene | 2,3-difluoro benzyl chlorine | Bromine, UV light | Carbon tetrachloride | 30-40 | 4 | 76.8 | google.com |

| 2,3-difluoro benzyl chlorine | 2,3-difluorophenylacetic acid | Carbon monoxide, Sodium hydroxide, Cobalt tetracarbonyl sodium | Methanol (B129727) | Not specified | Not specified | 89.6 | google.com |

| Acetophenone | Phenylacetic acid thioamides | Sulfur, Various amines | Not specified | Optimized for each amine | Not specified | 62-90 | scispace.com |

| 1,2-Difluorobenzene | 3-chloro-1-(3,4-difluorophenyl)propan-1-one | 3-chloropropionyl chloride, AlCl₃ | Dichloromethane | 45 | 6 | Not specified | google.com |

This table presents data for the synthesis of related compounds to illustrate the impact of different synthetic conditions on yield.

Process efficiency is not solely determined by the chemical yield but also encompasses factors such as reaction time, energy consumption, cost and availability of starting materials and reagents, and the ease of product purification. For instance, while the Willgerodt-Kindler reaction can provide good yields, it may require high temperatures and long reaction times. researchgate.net In contrast, catalytic carbonylation might proceed under milder conditions but could involve more expensive or sensitive catalysts. google.com

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group is a key site for derivatization, allowing for modifications through processes such as transesterification, hydrolysis, and condensation reactions.

Transesterification is a fundamental process for converting Ethyl 2-(3,4-difluorophenyl)acetate into other esters by exchanging its ethyl group with a different alkyl group from an alcohol. This equilibrium reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, using an alcohol as the solvent can drive the reaction toward the desired product. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric or p-toluenesulfonic acid would yield Mthis compound. scielo.br The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the new alcohol. scielo.br

Base-catalyzed transesterification typically employs an alkoxide, such as sodium methoxide (B1231860) in methanol, to generate a new ester. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com

| Catalyst Type | Reagents | Product Example | Reference |

| Acid | Methanol, H₂SO₄ (catalytic) | Mthis compound | scielo.br |

| Base | Sodium Methoxide, Methanol | Mthis compound | masterorganicchemistry.com |

The progress of transesterification can be monitored using techniques like NMR spectroscopy by observing the disappearance of the ethyl group signals and the appearance of signals corresponding to the new alkyl group. coleparmer.com

The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid, 2-(3,4-difluorophenyl)acetic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. libretexts.org The reaction is reversible, and using a large volume of water helps to shift the equilibrium towards the products. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion. libretexts.org

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Vigorous hydrolysis of similar compounds, such as ethyl 2-(perfluorophenyl)malonate, using a mixture of aqueous hydrobromic acid and acetic acid at reflux has been shown to effectively produce the corresponding phenylacetic acid. beilstein-journals.org

| Condition | Reagents | Intermediate Product | Final Product | Reference |

| Acidic | Dilute H₂SO₄, H₂O, heat | - | 2-(3,4-difluorophenyl)acetic acid | libretexts.org |

| Basic | 1. NaOH, H₂O, heat2. H₃O⁺ | Sodium 2-(3,4-difluorophenyl)acetate | 2-(3,4-difluorophenyl)acetic acid | beilstein-journals.org |

The alpha-hydrogens on the carbon adjacent to the carbonyl group of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can participate in condensation reactions, most notably the Claisen condensation. openstax.orglibretexts.org

In a Claisen condensation, the enolate of one molecule of this compound attacks the carbonyl carbon of a second molecule. openstax.org This is followed by the elimination of an ethoxide ion to form a β-keto ester. openstax.orglibretexts.org The reaction is typically carried out using a base such as sodium ethoxide in ethanol (B145695). libretexts.org The use of a full equivalent of base is necessary to deprotonate the resulting β-keto ester, which drives the equilibrium towards the product. openstax.orglibretexts.org

The product of the self-condensation of this compound would be Ethyl 2-(3,4-difluorophenyl)-3-oxo-4-(3,4-difluorophenyl)butanoate.

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| This compound | This compound | Sodium Ethoxide | Ethyl 2-(3,4-difluorophenyl)-3-oxo-4-(3,4-difluorophenyl)butanoate | openstax.orglibretexts.org |

Transformations of the Difluorophenyl Ring

The difluorophenyl ring is susceptible to electrophilic aromatic substitution, and its existing fluorine atoms can potentially be replaced under specific conditions, allowing for further functionalization.

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene (B151609) ring. latech.edumasterorganicchemistry.com The outcome of EAS on this compound is dictated by the directing effects of the substituents already present. The two fluorine atoms are electron-withdrawing yet are considered ortho-, para-directors. The ethyl acetate (B1210297) group is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position.

Given the substitution pattern, the potential sites for electrophilic attack are positions 2, 5, and 6. The directing effects of the fluorine atoms and the ethyl acetate group can be either reinforcing or conflicting.

An example of an EAS reaction is chlorosulfonation. This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, typically using chlorosulfonic acid. This group can then be further converted into sulfonamides or sulfonic acids. Other common EAS reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation/alkylation. latech.edu

| Reaction | Reagents | Electrophile | Potential Product | Reference |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Ethyl 2-(3,4-difluoro-X-nitrophenyl)acetate | latech.edu |

| Halogenation | Br₂/FeBr₃ | Br⁺ | Ethyl 2-(X-bromo-3,4-difluorophenyl)acetate | latech.edu |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | Ethyl 2-(3,4-difluoro-X-sulfophenyl)acetate | latech.edu |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | Ethyl 2-(X-acyl-3,4-difluorophenyl)acetate | latech.edu |

The precise location of the new substituent would depend on a balance of electronic and steric factors, with the most activating (or least deactivating) director typically controlling the regioselectivity. latech.edu

Beyond standard electrophilic aromatic substitution, other strategies can be employed to modify the difluorophenyl ring. In some cases, nucleophilic aromatic substitution (NAS) can occur, where a nucleophile displaces one of the fluorine atoms. This reaction is generally favored when there are strong electron-withdrawing groups positioned ortho or para to the leaving group. latech.edu

A versatile method for aryl functionalization involves a sequence of reactions. For instance, nitration of the ring, as mentioned previously, introduces a nitro group. This nitro group can then be reduced to an amino group (e.g., using a metal catalyst like palladium on carbon with hydrogen gas). google.com The resulting amine can then undergo a variety of transformations, such as diazotization followed by substitution (Sandmeyer reaction), to introduce a wide range of functional groups including halogens, cyano, and hydroxyl groups. A patent describing the synthesis of 2,4,5-trifluorophenylacetic acid utilizes a similar sequence of condensation, nitro reduction, and diazotization/fluorination on a related starting material. google.com

Formation of Novel Derivatives and Analogues

This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of a wide array of complex molecules. Its chemical reactivity, centered around the active methylene (B1212753) group, the ester functionality, and the difluorophenyl ring, allows for extensive derivatization. Strategies for creating novel analogues include cyclization reactions to form heterocyclic systems, coupling reactions to build larger molecular frameworks, and the direct introduction of new functional groups.

Cyclization Reactions for Heterocyclic Scaffolds

The structural backbone of this compound is a valuable precursor for synthesizing various heterocyclic scaffolds, which are prominent in medicinal chemistry. The general strategy often involves an initial conversion of the ethyl ester into a more reactive intermediate, such as a hydrazide, a β-keto ester, or an α,β-unsaturated ketone, which can then undergo cyclization.

Oxadiazoles: One of the most direct cyclization pathways from this compound leads to the formation of 1,3,4-oxadiazoles. The synthesis begins with the conversion of the ester to 2-(3,4-difluorophenyl)acetohydrazide (B12993929) by reacting it with hydrazine (B178648) hydrate. This hydrazide intermediate is a crucial hub for further transformations. The oxidative cyclization of the hydrazide, often after condensation with an aromatic carboxylic acid to form a diacylhydrazine intermediate, can be achieved using various dehydrating agents like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles.

Triazoles: The 2-(3,4-difluorophenyl)acetohydrazide intermediate is also pivotal for the synthesis of 1,2,4-triazoles. Reaction of the hydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) derivative. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the 1,2,4-triazole-3-thione ring system. Alternatively, amidrazones derived from the starting material can be cyclized to form triazoles. nih.gov The Huisgen 1,3-dipolar cycloaddition is another prominent method for forming 1,2,3-triazoles, which would involve converting the starting material into either an azide (B81097) or an alkyne derivative first. youtube.com

Pyrimidines and Pyrazolo[3,4-b]pyridines: The synthesis of pyrimidine (B1678525) and pyrazole-based systems from this compound typically requires an initial Claisen condensation reaction. By treating the ester with a suitable ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium ethoxide), a β-keto ester is formed. This 1,3-dicarbonyl moiety is a classic precursor for heterocycles.

For Pyrimidines: The resulting β-keto ester can be condensed with urea, thiourea, or guanidine (B92328) to construct the pyrimidine ring, a cornerstone of many biologically active molecules. bu.edu.egorganic-chemistry.org

For Pyrazolo[3,4-b]pyridines: The synthesis of this fused heterocyclic system is more complex. A common route involves first forming a pyrazole (B372694) ring by condensing the β-keto ester with hydrazine. nih.gov The resulting pyrazolone (B3327878) can then undergo further reactions, such as condensation with a suitable three-carbon component, to build the adjoining pyridine (B92270) ring, yielding the pyrazolo[3,4-b]pyridine scaffold. nih.gov

Pyrrolidines: The construction of a pyrrolidine (B122466) ring from this compound can be envisioned through several multi-step pathways. One approach involves the alkylation of the active methylene position with a molecule containing a masked amino group, such as a nitroalkyl halide. After alkylation, reduction of the nitro group to an amine, followed by reduction of the ester to an aldehyde or alcohol, can set the stage for an intramolecular reductive amination or other cyclization methods to form the pyrrolidine ring. nih.govorganic-chemistry.org Another strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile derived from the starting ester.

Table 1: Cyclization Strategies for Heterocyclic Scaffolds

| Heterocyclic Scaffold | Key Intermediate from Starting Material | General Reaction Type | Common Reagents |

|---|---|---|---|

| 1,3,4-Oxadiazole | 2-(3,4-difluorophenyl)acetohydrazide | Dehydrative Cyclization | Hydrazine Hydrate, POCl₃ |

| 1,2,4-Triazole | 2-(3,4-difluorophenyl)acetohydrazide | Condensation & Cyclization | Isothiocyanates, Base |

| Pyrimidine | Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (β-keto ester) | Condensation | Urea, Guanidine, Amidine bu.edu.eg |

| Pyrazolo[3,4-b]pyridine | Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (β-keto ester) | Condensation & Annulation | Hydrazine, followed by pyridine ring formation nih.govnih.gov |

| Pyrrolidine | α-alkylated ester derivative | Intramolecular Cyclization | Alkylating agent with masked amine, Reducing agents organic-chemistry.org |

Coupling Reactions for Extended Molecular Architectures

To expand the molecular structure of this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are indispensable tools. These reactions typically require the presence of a halide (or triflate) on the aromatic ring. Therefore, a common strategy involves the initial halogenation (e.g., bromination or iodination) of the 3,4-difluorophenyl ring at one of the available positions (2, 5, or 6) to create a suitable substrate for coupling.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organic halide. harvard.edu A brominated derivative of this compound can be coupled with a variety of aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃). youtube.comjeolusa.commdpi.com This reaction is highly versatile for synthesizing biaryl or styrenyl derivatives, effectively extending the molecular architecture from the phenyl ring.

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene, again catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The halogenated this compound can react with various alkenes (e.g., acrylates, styrenes) to introduce a vinyl substituent onto the aromatic ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. thieme-connect.delibretexts.org

Table 2: Coupling Reactions for Extended Molecular Architectures

| Coupling Reaction | Required Precursor | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated this compound | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, K₂CO₃ jeolusa.commdpi.com | Biaryl or Styrenyl derivative |

| Heck | Halogenated this compound | Alkene | Pd(OAc)₂, PPh₃, Base wikipedia.org | Aryl-substituted alkene |

Introduction of Diverse Functional Groups

Beyond cyclization and coupling, the structure of this compound allows for the introduction of a wide range of functional groups through modifications at three key sites: the ester group, the active methylene position, and the aromatic ring.

Modification of the Ester Group: The ethyl ester is a versatile handle for functionalization.

Hydrolysis: Basic or acidic hydrolysis readily converts the ester into the corresponding 2-(3,4-difluorophenyl)acetic acid.

Reduction: The ester can be reduced to 2-(3,4-difluorophenyl)ethanol (B1302725) using strong reducing agents like lithium aluminum hydride.

Amidation: The ester can be converted directly to an amide via aminolysis, although this often requires harsh conditions. A more common route is the hydrolysis to the carboxylic acid followed by reaction with an amine using a coupling agent (e.g., DCC, EDC) or via activation with reagents like B(OCH₂CF₃)₃. acs.orgnih.govyoutube.com This opens the door to a vast library of primary, secondary, and tertiary amides.

Reactions at the Active Methylene Position: The two protons on the carbon adjacent to both the phenyl ring and the ester carbonyl (the α-carbon) are acidic and can be removed by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to generate a nucleophilic carbanion.

Alkylation: This carbanion can react with various electrophiles, most commonly alkyl halides, in an alkylation reaction. youtube.comgoogle.com This allows for the introduction of a wide range of alkyl or substituted alkyl chains at the α-position, creating a chiral center if a new substituent is introduced. organic-chemistry.orgnih.gov

Functionalization of the Aromatic Ring: The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which activates the ring towards nucleophilic aromatic substitution (SNAr). A suitably positioned leaving group or one of the fluorine atoms itself can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, amines) under specific conditions to introduce further substitution on the aromatic core.

Table 3: Strategies for Introducing Diverse Functional Groups

| Reaction Site | Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|---|

| Ester Group | Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid |

| Ester Group | Reduction | LiAlH₄ | Primary Alcohol |

| Ester Group | Amidation | Amine, Coupling Agent (e.g., EDC) acs.org | Amide |

| Active Methylene | Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) google.com | Alkyl Group (-R) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, RS⁻) | Ether, Thioether, etc. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a definitive insight into the molecular framework of Ethyl 2-(3,4-difluorophenyl)acetate by mapping the chemical environments of its proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound presents distinct signals corresponding to each set of non-equivalent protons in the molecule. The aromatic region typically displays complex multiplets due to the three protons on the difluorophenyl ring. The electron-withdrawing nature of the fluorine atoms and the acetate (B1210297) group influences their chemical shifts, generally placing them in the range of δ 7.0–7.4 ppm. The coupling between adjacent aromatic protons (³JHH) and the coupling between protons and fluorine atoms (JHF) contribute to the complexity of these signals.

The protons of the ethyl ester group give rise to two characteristic signals. The quartet from the methylene (B1212753) protons (-OCH₂-) is found downfield (approximately δ 4.1–4.3 ppm) due to the deshielding effect of the adjacent oxygen atom. These protons are coupled to the three protons of the terminal methyl group, resulting in a quartet multiplicity (n+1 rule, where n=3). The methyl protons (-CH₃) appear as a triplet further upfield (around δ 1.2–1.4 ppm), coupled to the adjacent methylene protons (n=2). The methylene protons of the acetate bridge (-CH₂COO-) appear as a singlet at approximately δ 3.6 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.4 | Multiplet | - |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet | ~7.1 |

| -CH₂COO- | ~3.6 | Singlet | - |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound produces a distinct resonance. The carbonyl carbon (C=O) of the ester group is typically observed furthest downfield, around δ 170 ppm. The aromatic carbons appear in the δ 115–150 ppm range, with their exact shifts influenced by the fluorine substituents. The carbon atoms directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹JCF), and smaller couplings are observed for carbons two or three bonds away (²JCF, ³JCF), often resulting in doublet or triplet of doublets patterns. The methylene carbon of the acetate group (-CH₂COO-) is expected around δ 40 ppm. For the ethyl group, the methylene carbon (-OCH₂) signal appears around δ 61 ppm, while the methyl carbon (-CH₃) is found at approximately δ 14 ppm. hmdb.cadocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C-F | 145 - 150 (d, ¹JCF) |

| Aromatic C-H | 115 - 125 |

| Aromatic C-C | 130 - 135 |

| -OCH₂CH₃ | ~61 |

| -CH₂COO- | ~40 |

| -OCH₂CH₃ | ~14 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds. icpms.czazom.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-3 and C-4 positions of the phenyl ring. The chemical shifts for aromatic fluorine atoms typically fall within the range of δ -100 to -170 ppm relative to a standard like CFCl₃. ucsb.edu Each fluorine signal will appear as a multiplet due to coupling with the other fluorine atom (³JFF) and with adjacent aromatic protons (³JHF and ⁴JHF). azom.comhuji.ac.il This technique is particularly powerful for confirming the substitution pattern on the aromatic ring. icpms.cz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. libretexts.org For this compound, a cross-peak between the triplet at δ ~1.3 ppm and the quartet at δ ~4.2 ppm would confirm the connectivity within the ethyl group. Cross-peaks in the aromatic region would help delineate the coupling relationships between the three aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. iupac.org For instance, the HSQC spectrum would show a correlation between the proton signal at δ ~3.6 ppm and the carbon signal at δ ~40 ppm, confirming this as the -CH₂- group of the acetate moiety. Similarly, it would link the ethyl and aromatic protons to their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. iupac.org This is vital for establishing the connectivity between different parts of the molecule. Key correlations would include a cross-peak between the methylene protons of the acetate group (δ ~3.6 ppm) and the ester carbonyl carbon (δ ~170 ppm), as well as with the aromatic carbons. Another crucial correlation would be between the methylene protons of the ethyl group (δ ~4.2 ppm) and the carbonyl carbon, confirming the ester linkage.

Solvent and Reference Standards in NMR Studies

The acquisition of high-quality NMR spectra requires the use of appropriate deuterated solvents and internal reference standards. Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for compounds of this type due to its excellent solubilizing properties and relatively simple residual solvent signal. docbrown.inforsc.orgpitt.edu

For ¹H and ¹³C NMR spectroscopy, tetramethylsilane (B1202638) (TMS) is the universally accepted internal standard, with its signal defined as 0.0 ppm. rsc.orgwashington.edu For ¹⁹F NMR, an external or internal standard is also used for referencing the chemical shifts. Common standards include trifluoroacetic acid (TFA) or hexafluorobenzene (B1203771) (HFB). rsc.orgdtic.mil

Vibrational Spectroscopy

Vibrational spectroscopy, typically in the form of Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which is expected in the region of 1735–1750 cm⁻¹. vscht.cz The presence of aliphatic C-H bonds in the ethyl and acetate methylene groups is confirmed by stretching vibrations typically found between 2850 and 3000 cm⁻¹. Aromatic C-H stretching vibrations are observed at slightly higher wavenumbers, generally between 3000 and 3100 cm⁻¹. vscht.cz

The C-O stretching vibrations of the ester group give rise to two bands, one for the C(=O)-O bond and another for the O-CH₂ bond, which typically appear in the 1000–1300 cm⁻¹ region. libretexts.org The C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1250 cm⁻¹. Finally, absorptions corresponding to the carbon-carbon stretching vibrations within the aromatic ring are found in the 1400–1600 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Weak |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-F Stretch | Ar-F | 1100 - 1250 | Strong |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterated chloroform (CDCl₃) |

| Tetramethylsilane (TMS) |

| Trifluoroacetic acid (TFA) |

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. A prominent and strong absorption band is typically observed in the range of 1735-1750 cm⁻¹ , which is indicative of the C=O stretching vibration of the aliphatic ester group. orgchemboulder.com The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Furthermore, the characteristic C-F stretching vibrations of the difluorophenyl group are expected to appear as strong bands in the fingerprint region, typically between 1100 cm⁻¹ and 1300 cm⁻¹ . The C-O stretching vibrations of the ester group also contribute to the spectrum with bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

For comparison, the IR spectrum of the related compound, 2-mercapto-3-phenylquinazolin-4(3H)-one, shows aromatic C-H stretching at 3059 cm⁻¹ and aliphatic C-H stretching at 2976 and 2906 cm⁻¹. nih.gov In a study of an ethyl acetate extract, a strong peak at 3364.28 cm⁻¹ was attributed to O-H stretching, while a prominent peak at 1570.53 cm⁻¹ indicated C=C stretching of alkenes.

Table 1: Predicted FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2900 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium to Strong | Aromatic C=C Stretch |

| ~1300-1100 | Strong | C-F Stretch |

| ~1300-1000 | Medium to Strong | C-O Stretch (Ester) |

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR data. The aromatic ring vibrations are typically strong and well-defined in the Raman spectrum. The symmetric C=C stretching of the phenyl ring is expected to produce a strong band around 1600 cm⁻¹ . The C-H stretching vibrations of the aromatic ring and the ethyl group will also be present. The C=O stretching vibration of the ester group, while strong in the IR, may appear with weaker intensity in the Raman spectrum. The C-F stretching vibrations are also observable in the Raman spectrum, complementing the FT-IR data for a comprehensive vibrational analysis.

Vibrational Mode Assignment

A detailed assignment of the vibrational modes can be achieved by comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT). For instance, in a study of a similar molecule, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, the geometry was optimized using B3LYP and RHF quantum mechanical calculations to aid in the assignment of vibrational frequencies. This combined experimental and theoretical approach allows for a precise assignment of each observed band to a specific molecular motion, confirming the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, providing definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₀H₁₀F₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 200.0649 g/mol . The observation of a molecular ion peak with this high degree of accuracy in an HRMS spectrum would strongly support the proposed chemical formula.

Ionization Techniques (e.g., ESI, EI)

Both Electrospray Ionization (ESI) and Electron Ionization (EI) can be employed to analyze this compound.

Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing valuable information about the molecule's structure. The mass spectrum of the related compound, ethyl difluoroacetate, shows a molecular ion peak and significant fragment ions. nist.gov For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 155, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment corresponding to the 3,4-difluorobenzyl cation at m/z 127. Further fragmentation of the ethyl ester portion would also be expected.

Electrospray Ionization (ESI): As a softer ionization technique, ESI is more likely to produce the intact molecular ion, often as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight. Studies on similar aromatic esters have utilized ESI-MS/MS to investigate fragmentation pathways, which can provide detailed structural insights. uvic.ca

Table 2: Predicted Mass Spectrometry Fragments for this compound (EI)

| m/z | Proposed Fragment |

| 200 | [C₁₀H₁₀F₂O₂]⁺ (Molecular Ion) |

| 155 | [C₈H₅F₂O]⁺ |

| 127 | [C₇H₅F₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 45 | [C₂H₅O]⁺ |

| 29 | [C₂H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Phenylacetic acid derivatives generally exhibit absorption maxima in the UV region. mdpi.com The presence of the difluoro-substituted phenyl ring will influence the position and intensity of these absorption bands. One would expect to observe a primary absorption band (π → π* transition) around 260-280 nm , with possible fine structure due to vibrational coupling. The ester carbonyl group also has a weak n → π* transition, which may be observed as a shoulder on the tail of the stronger aromatic absorption. The study of cinnamic acid derivatives, which also contain a phenyl ring and a conjugated system, reveals that aggregation and the chemical environment can cause shifts in the absorption maxima. mdpi.com

Electronic Transition Analysis

The electronic absorption spectrum of this compound is primarily defined by electron transitions within the molecule. The structure contains two main chromophores: the 3,4-difluorophenyl ring and the carbonyl group (C=O) of the ethyl ester function.

The most significant electronic transitions for this compound are expected to be π→π* (pi to pi star) transitions associated with the aromatic ring. libretexts.orgmdpi.com These are high-energy transitions that typically result in strong absorption bands in the ultraviolet region. libretexts.org The presence of the disubstituted benzene ring gives rise to characteristic absorption bands that are shifted and intensified compared to unsubstituted benzene, due to the electronic effects of the fluorine and ethyl acetate substituents.

Additionally, the carbonyl group of the ester moiety possesses non-bonding electrons (n-electrons) on the oxygen atom. This allows for n→π* (n to pi star) transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital. libretexts.org These transitions are generally of much lower intensity than π→π* transitions. shivajicollege.ac.in

Absorption Spectra Interpretation

Interpreting the UV-Vis absorption spectrum involves identifying the absorption maxima (λmax) and correlating them to specific electronic transitions. For this compound dissolved in a transparent solvent like hexane (B92381) or ethanol, the spectrum would be expected to display intense absorption bands below 280 nm, characteristic of the π→π* transitions of the substituted phenyl ring. mdpi.com A much weaker band, potentially obscured by the stronger absorptions, may be present corresponding to the n→π* transition of the carbonyl group. libretexts.org

The polarity of the solvent can influence the positions of these absorption maxima. Typically, π→π* transitions experience a bathochromic shift (red shift) to longer wavelengths in more polar solvents. libretexts.org Conversely, n→π* transitions often undergo a hypsochromic shift (blue shift) to shorter wavelengths with increasing solvent polarity, due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding. libretexts.orgbau.edu.lb

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Moiety | Expected Intensity | Expected Wavelength Region |

| π → π | 3,4-Difluorophenyl Ring | High (ε ≈ 10,000) | Ultraviolet (< 280 nm) |

| n → π | Carbonyl Group (Ester) | Low (ε < 2,000) | Near Ultraviolet |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Solid-State Structure

A single-crystal X-ray diffraction study would be required to unambiguously determine the solid-state structure of this compound. This analysis would yield precise crystallographic data, including the crystal system, space group, and unit cell dimensions. While specific experimental data for the title compound is not publicly available, analysis of closely related structures, such as Ethyl 2-(2,4-difluorophenyl)acetate and ethyl 4-amino-3,5-difluorobenzoate, confirms that such compounds crystallize in well-defined systems (e.g., monoclinic or triclinic), allowing for complete structural refinement. researchgate.netiucr.org The refinement process minimizes the difference between observed and calculated diffraction intensities, resulting in a low R-value (residual factor), which indicates a good fit of the structural model to the experimental data. researchgate.net

Table 2: Crystallographic Data Parameters from a Typical Single Crystal XRD Analysis

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice. | To be determined by experiment. |

| Space Group | The specific symmetry group of the crystal. | To be determined by experiment. |

| a, b, c (Å) | The lengths of the unit cell axes. | To be determined by experiment. |

| α, β, γ (°) | The angles of the unit cell. | To be determined by experiment. |

| V (ų) | The volume of the unit cell. | To be determined by experiment. |

| Z | The number of molecules per unit cell. | To be determined by experiment. |

| R-value | The residual factor indicating the goodness of fit. | To be determined by experiment. |

Intermolecular Interactions and Crystal Packing

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a network of non-covalent intermolecular interactions. Based on the molecular structure of this compound, several types of interactions are expected to play a crucial role.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure compound. researchgate.net This is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. researchgate.net The experimental results are then compared to the theoretical percentages calculated from the molecular formula. For a synthesized compound, close agreement between the found and calculated values is a critical indicator of its purity and confirmation of its elemental composition. researchgate.net

For this compound (C₁₀H₁₀F₂O₂), the theoretical elemental composition can be calculated from its molecular weight (200.18 g/mol ).

Table 3: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % | Found % |

| Carbon (C) | C₁₀H₁₀F₂O₂ | 59.99 | To be determined by experiment. |

| Hydrogen (H) | C₁₀H₁₀F₂O₂ | 5.04 | To be determined by experiment. |

| Nitrogen (N) | C₁₀H₁₀F₂O₂ | 0.00 | To be determined by experiment. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

The foundation of a computational study lies in the selection of an appropriate theoretical method and basis set. The choice represents a balance between computational cost and the desired accuracy of the results.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable combination of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

One of the most widely used DFT functionals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. This approach often corrects for some of the inherent limitations of pure DFT functionals, providing reliable predictions for molecular geometries, vibrational frequencies, and electronic properties for a wide range of molecules. nih.govmdpi.com For derivatives of ethyl acetate (B1210297) and related compounds, B3LYP has been shown to yield results that are in good agreement with experimental data. nih.govinoe.ro

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are based on solving the Schrödinger equation. While the Hartree-Fock (HF) method is the simplest ab initio approach, it does not adequately account for electron correlation, which is the interaction between individual electrons.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by adding electron correlation effects as a perturbation. wikipedia.orgsmu.edu The theory is typically applied to the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its significant improvement in accuracy over HF without the prohibitive computational cost of higher-order methods. smu.eduq-chem.com MP2 calculations are often used to obtain more accurate energies and to serve as a benchmark for results obtained from DFT methods. researchgate.netgithub.io

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation. The Pople-style basis sets are commonly employed for organic molecules.

6-31G : This is a split-valence double-zeta basis set, meaning it uses two sizes of functions for the valence electrons, which allows for more flexibility in describing their spatial distribution.

Polarization Functions (d,p) : Indicated by (d,p) or **, these functions are added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). gaussian.com They allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds.

Diffuse Functions (+) : The + symbol indicates the addition of diffuse functions to heavy atoms. gaussian.com These are large, spread-out functions that are essential for describing systems with lone pairs, anions, or weak, long-range interactions. A ++ indicates that diffuse functions are also added to hydrogen atoms.

Triple-Zeta (6-311G) : This basis set uses three functions to describe the valence electrons, offering a higher level of accuracy than the double-zeta 6-31G basis set. researchgate.net

For a molecule like Ethyl 2-(3,4-difluorophenyl)acetate, which contains electronegative fluorine and oxygen atoms with lone pairs, the use of both polarization and diffuse functions is critical. Basis sets like 6-31+G(d,p) and the larger 6-311++G(d,p) are well-suited for providing a robust and accurate description of its electronic structure. inoe.ronih.gov Studies on similar compounds have shown that the B3LYP/6-311++G(d,p) level of theory is superior for calculating geometric parameters and orbital energy gaps. inoe.roresearchgate.net

Molecular Electronic Structure and Reactivity Descriptors

Once a method and basis set are chosen, various properties of the molecule can be calculated. These descriptors provide a detailed picture of the molecule's structure and potential chemical behavior.

A fundamental step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.com The resulting structure is the equilibrium geometry of the molecule in the gas phase. The bond lengths, bond angles, and dihedral angles of this optimized structure provide the most stable conformation of this compound. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the chosen computational method. nih.govmdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity.

HOMO : This orbital acts as an electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential and represents the molecule's ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. materialsciencejournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. ekb.eg A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net

Visualizing the distribution of these orbitals reveals the likely sites for chemical reactions. For an ester like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the difluorophenyl ring and the oxygen atoms. The LUMO is typically centered on the electron-deficient carbonyl carbon, identifying it as the primary site for nucleophilic attack. ucsb.edu

The table below presents representative FMO energy values calculated for similar compounds using methods applicable to this compound, illustrating the typical data obtained from such analyses.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Related β-enaminoester | DFT/B3LYP | -1.28 | -5.39 | 4.11 | researchgate.net |

| Functionalized Tetrahydropyridine | DFT/B3LYP/6-311+G(2d,p) | - | - | 4.22 | nih.gov |

| Ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

In the context of this compound, NBO analysis reveals the intricate details of its electronic structure. The method provides insights into the polarization of bonds and the hybrid composition of the atomic orbitals involved. For instance, in a C-O bond, the analysis can determine the percentage of s and p character in the hybrid orbitals of both the carbon and oxygen atoms, as well as the polarization coefficients which indicate the degree of ionic character in the bond. uni-muenchen.dewisc.edu

The analysis also quantifies the electron density in various orbitals. Ideally, bonding orbitals (Lewis-type) have occupancies close to 2 electrons, while antibonding orbitals (non-Lewis-type) have occupancies near zero. wikipedia.org Deviations from this idealized picture, specifically the weak occupancies of valence antibonding orbitals, are indicative of delocalization effects. wikipedia.org These delocalizations, or hyperconjugative interactions, contribute significantly to the molecule's stability. For this compound, key interactions would involve the delocalization of electron density from the lone pairs of the oxygen atoms and the π-bonds of the phenyl ring into adjacent antibonding orbitals.

The total electron density described by the Lewis structure is typically very high, often exceeding 99% for common organic molecules, which validates the accuracy of the natural Lewis structure representation. wikipedia.org The small percentage of electron density in non-Lewis orbitals, primarily in valence antibonds, accounts for the departures from a perfectly localized Lewis structure. wisc.edu

A hypothetical table of significant donor-acceptor interactions for a molecule like this compound, derived from NBO analysis, is presented below to illustrate the concept.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O_carbonyl | π(C_aromatic-C_aromatic) | Data not available | n → π |

| π(C_aromatic-C_aromatic) | π(C=O) | Data not available | π → π |

| LP(2) O_ester | σ(C_carbonyl-C_alpha) | Data not available | n → σ |

| σ(C-H) | σ(C-F) | Data not available | σ → σ |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is mapped onto a constant electron density surface, where different colors represent varying electrostatic potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, indicating sites for nucleophilic attack. Green or yellow areas represent regions with near-zero potential. wolfram.comnih.gov

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the ester group as regions of high negative potential (red), making them likely sites for interaction with positive charges or electrophiles. The fluorine atoms on the phenyl ring would also contribute to negative potential regions due to their high electronegativity. Conversely, the hydrogen atoms, particularly those on the ethyl group and the phenyl ring, would be characterized by positive potential (blue), marking them as potential sites for nucleophilic interaction.

The MEP analysis is performed after optimizing the molecular geometry, often using methods like Density Functional Theory (DFT) at a specified level of theory and basis set, for instance, B3LYP/6-311G(d,p). researchgate.net The resulting surface provides a clear, three-dimensional picture of the molecule's charge landscape, offering insights into its intermolecular interactions, such as hydrogen bonding. nih.gov The bright red spots near potential hydrogen bond acceptors (like oxygen atoms) and blue regions around hydrogen bond donors confirm their roles in such interactions. nih.gov

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Ester Oxygen (C-O-C) | Negative (Red-Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Fluorine Atoms | Negative (Red-Yellow) | Electrophilic Attack |

| Phenyl Ring Hydrogens | Positive (Blue) | Nucleophilic Attack |

| Ethyl Group Hydrogens | Slightly Positive (Light Blue) | Nucleophilic Attack |

Fukui Function Analysis for Local Reactivity

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for characterizing the local reactivity of different atomic sites within a molecule. researchgate.net These functions help to identify which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. The atom with the highest Fukui function value for a particular type of attack is predicted to be the most reactive site for that reaction. researchgate.net

The Fukui indices provide a quantitative measure of the reactivity of each atom in the molecule. researchgate.net By analyzing these indices, one can gain a deeper understanding of the molecule's chemical behavior and predict the regioselectivity of its reactions. For this compound, Fukui function analysis would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen atoms and the fluorinated phenyl ring are potential sites for electrophilic attack.

Dipole Moment and Polarizability Calculations

Polarizability, on the other hand, quantifies the ease with which the electron cloud of a molecule can be distorted by an electric field. arxiv.org Both dipole moment and polarizability can be calculated using computational methods, often in conjunction with geometry optimization. These calculated values provide valuable information about the molecule's intermolecular interactions and its potential for applications in materials science, such as in nonlinear optics. researchgate.net

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | ų |

Spectroscopic Property Predictions and Correlations

Simulated Vibrational Spectra and Experimental Validation

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov These theoretical spectra, when compared with experimental data, allow for a detailed assignment of the vibrational modes to specific molecular motions. nih.gov The calculations are typically performed on the optimized geometry of the molecule. researchgate.net

For this compound, the simulated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. For instance, the C=O stretching of the ester group, the C-F stretching of the difluorophenyl ring, and the various C-H and C-C vibrations would all appear at distinct frequencies. nih.gov The agreement between the calculated and experimental frequencies, often with the use of a scaling factor, validates the accuracy of the computational model and the structural parameters obtained from the geometry optimization. researchgate.net Discrepancies between the gas-phase theoretical calculations and solid-state experimental spectra can often be attributed to intermolecular interactions in the crystal packing. researchgate.net

A hypothetical comparison of key experimental and calculated vibrational frequencies is shown in the table below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | Data not available | Data not available | Carbonyl Stretch |

| ν(C-O) | Data not available | Data not available | Ester C-O Stretch |

| ν(C-F) | Data not available | Data not available | C-F Stretch |

| ν(C-H)_aromatic | Data not available | Data not available | Aromatic C-H Stretch |

| ν(C-H)_aliphatic | Data not available | Data not available | Aliphatic C-H Stretch |

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. cecam.orgresearchgate.net It allows for the calculation of the vertical transition energies from the ground state to various excited states. researchgate.net The results of TD-DFT calculations, including the predicted absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π), provide valuable insights into the electronic structure of the molecule. researchgate.net

The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. researchgate.net While TD-DFT is computationally efficient, its accuracy can sometimes be limited, and machine learning models have been developed to correct for systematic errors by comparing TD-DFT results with higher-level calculations like coupled-cluster methods. osti.gov

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The transitions would likely involve the π-electron system of the difluorophenyl ring and the non-bonding electrons of the ester group's oxygen atoms. The calculated spectrum can be compared with experimental data to understand the photophysical properties of the compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |